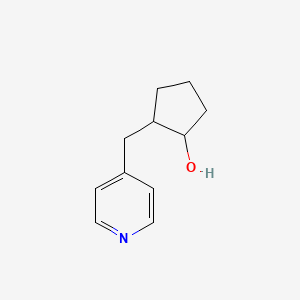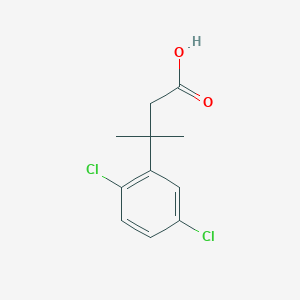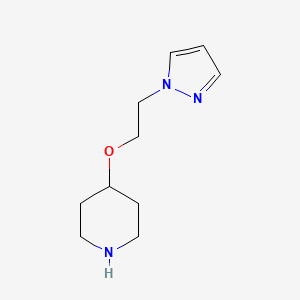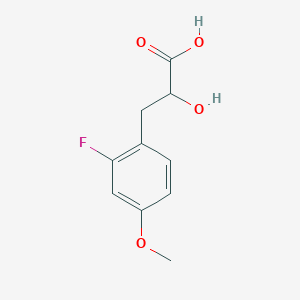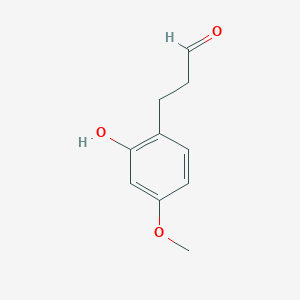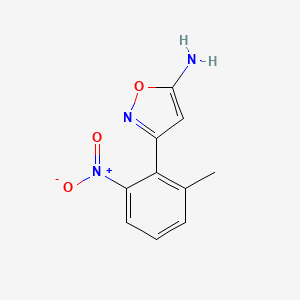
2-Azido-1-bromo-3-chloro-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1-bromo-3-chloro-5-fluorobenzene is an organic compound with the molecular formula C6H2BrClFN3 It is a derivative of benzene, substituted with azido, bromo, chloro, and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-bromo-3-chloro-5-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Bromination: Starting with 3-chloro-5-fluorobenzene, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Azidation: The bromo derivative is then subjected to azidation using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1-bromo-3-chloro-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF or DMSO as solvents.
Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Reduction: LiAlH4 in anhydrous ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as amines or thiols.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of the corresponding amine.
Applications De Recherche Scientifique
2-Azido-1-bromo-3-chloro-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Materials Science: Utilized in the preparation of functional materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 2-Azido-1-bromo-3-chloro-5-fluorobenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The azido group acts as a leaving group, allowing nucleophiles to attack the aromatic ring.
Electrophilic Aromatic Substitution: The electron-rich aromatic ring interacts with electrophiles, leading to substitution reactions.
Reduction: The azido group is reduced to an amine, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the azido group.
2-Azido-1-bromo-4-chloro-5-fluorobenzene: Similar structure with different substitution pattern.
2-Azido-1-bromo-3-chloro-4-fluorobenzene: Another isomer with a different substitution pattern.
Uniqueness
2-Azido-1-bromo-3-chloro-5-fluorobenzene is unique due to the presence of the azido group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H2BrClFN3 |
|---|---|
Poids moléculaire |
250.45 g/mol |
Nom IUPAC |
2-azido-1-bromo-3-chloro-5-fluorobenzene |
InChI |
InChI=1S/C6H2BrClFN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
Clé InChI |
MFFQHRDDTUAEJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
